molecular formula C14H16O2 B8492720 2-Acetyl-5-tert-butylbenzofuran

2-Acetyl-5-tert-butylbenzofuran

Cat. No.: B8492720
M. Wt: 216.27 g/mol
InChI Key: CHJRLLWSWYERGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-tert-butylbenzofuran is a chemical compound of significant interest in medicinal and organic chemistry research. As a derivative of the benzofuran scaffold, this compound is primarily valued as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules . The benzofuran core structure is widely present in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities . The acetyl group at the 2-position is a common and reactive handle that allows for further chemical transformations, making it a key building block in drug discovery efforts . Researchers utilize 2-acetylbenzofuran derivatives in the synthesis of compounds with potential antiviral, antioxidant, and antitumor properties . Furthermore, such intermediates have been employed in the development of molecules that act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are a target for type 2 diabetes mellitus research . The structural features of this compound, particularly the tert-butyl group, may be investigated for their influence on the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(5-tert-butyl-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C14H16O2/c1-9(15)13-8-10-7-11(14(2,3)4)5-6-12(10)16-13/h5-8H,1-4H3

InChI Key

CHJRLLWSWYERGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 5 Tert Butylbenzofuran and Analogous Systems

Foundational Strategies for Benzofuran (B130515) Core Construction

The construction of the benzofuran nucleus is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient catalytic strategies. These approaches can be broadly categorized into cyclization reactions, metal-catalyzed annulations, and transition-metal-free syntheses.

Classical and Contemporary Cyclization Reactions in Benzofuran Synthesis

Classical methods for benzofuran synthesis often involve the cyclization of pre-functionalized phenols. A common route requires ortho-substituted phenols which undergo ring closure. acs.org For instance, the Perkin reaction, first used to synthesize the benzofuran ring in 1870, laid the groundwork for numerous subsequent developments. nih.gov More contemporary approaches focus on increasing efficiency and atom economy. One such method involves the acid-catalyzed cyclization of acetals, where quantum mechanical analyses can help predict the regioselectivity of the ring closure. wuxiapptec.com Another modern approach is the base-promoted cyclization of o-alkynylphenols, which offers a simple and inexpensive route to 2-substituted benzofurans. nih.gov This method is particularly useful for synthesizing derivatives with sensitive functional groups, such as nitrobenzofurans, that may not tolerate harsher reaction conditions. nih.gov

Iodocyclization of functionalized alkynes has also emerged as a powerful and efficient methodology for constructing benzofuran rings under mild conditions. medcraveonline.com For example, the use of bis(2,4,6-collidine)iodonium hexafluorophosphate (B91526) as an iodinating agent allows for rapid cyclization at room temperature, affording high yields of benzofuran derivatives. medcraveonline.com Furthermore, visible-light-mediated cyclizations of enynes and other substrates have been developed as a green and atom-economical approach, often proceeding without the need for photocatalysts, oxidants, or transition metals. acs.org

Metal-Catalyzed Methodologies for Annulation and Ring Formation

Transition metal catalysis has revolutionized benzofuran synthesis, offering a wide array of efficient and selective methods for ring formation. nih.govacs.org Palladium, copper, gold, and ruthenium are among the most extensively utilized metals in these transformations. nih.govacs.orgrsc.orgacs.orgdntb.gov.ua

Palladium-Catalyzed Systems: Palladium catalysts are widely employed for the synthesis of benzofurans. nih.govacs.orgrsc.org One-pot syntheses utilizing palladium-catalyzed enolate arylation have proven effective for creating differentially substituted benzofurans. acs.org The Sonogashira coupling of terminal alkynes with o-iodophenols, often co-catalyzed by copper, followed by intramolecular cyclization is a common and robust strategy. nih.govacs.org Palladium-catalyzed tandem reactions, such as the addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, provide access to 2-aroyl benzofurans. rsc.org

Copper-Catalyzed Systems: Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents a significant advancement in benzofuran synthesis. rsc.org Copper catalysts are also used in the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org Furthermore, copper-catalyzed three-component tandem cyclizations of terminal alkynes, salicylaldehydes, and indoles have been developed to produce complex indole-benzofuran bis-heterocycles. acs.org

Gold- and Silver-Catalyzed Systems: Gold catalysts, known for their high Lewis acidity, enable efficient alkoxylation/Claisen rearrangement/condensation cascades to produce diverse benzofuran derivatives from simple phenols and alkyne esters. acs.org Gold(I)-NHC complexes can catalyze the migratory cyclization of 2-alkynylaryl ethers to form 2,3-disubstituted benzofurans. rsc.org Dual photoredox/gold catalysis has also been employed for the arylative cyclization of o-alkynylphenols with aryldiazonium salts. acs.org Silver catalysts have been utilized in the annulation of trifluoromethyl propynols with phenols to synthesize trifluoroethylated benzofurans. nih.gov

Ruthenium-Catalyzed Systems: Ruthenium catalysts have been successfully used in the dehydrative C-H alkenylation of phenols with diols, leading to the formation of benzofurans. thieme-connect.com This method is attractive for its use of readily available starting materials and the liberation of water as the only byproduct. thieme-connect.comorganic-chemistry.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of benzofurans to their dihydro counterparts. acs.orgresearchgate.net

Base-Mediated and Transition-Metal-Free Synthetic Approaches

In an effort to develop more sustainable and cost-effective synthetic routes, base-mediated and transition-metal-free methods for benzofuran synthesis have gained considerable attention. nih.govacs.orgrsc.org

Base-promoted intramolecular cyclization of o-alkynylphenols offers a straightforward and economical alternative to metal-catalyzed methods. nih.gov This approach avoids the use of expensive and potentially toxic metals. nih.gov Transition-metal-free syntheses of C3-arylated benzofurans have been achieved through the C–H functionalization of simple phenols with benzothiophene (B83047) S-oxides, proceeding via an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. acs.org Another catalyst-free approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides. nih.gov

Targeted Synthesis of 2-Acetyl-5-tert-butylbenzofuran

The synthesis of the specific target molecule, 2-acetyl-5-tert-butylbenzofuran, requires strategies for the introduction of the acetyl group at the C2-position and the regioselective installation of the tert-butyl group on the benzene (B151609) ring of the benzofuran core.

Strategies for Acetyl Group Introduction at the C2-Position of Benzofuran

The introduction of an acetyl group at the C2 position of the benzofuran ring is a crucial step in the synthesis of the target compound. Several methods can be employed to achieve this functionalization.

One common approach involves the reaction of a 2-unsubstituted benzofuran with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under Friedel-Crafts conditions. However, controlling the regioselectivity can be challenging. A more direct and regioselective method is the palladium-catalyzed reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, which can lead to the formation of 2-benzoyl-substituted benzofurans. nih.gov A similar palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids can also yield 2-aroyl benzofurans. rsc.org

Another strategy involves the cyclization of a precursor that already contains the acetyl moiety or a group that can be easily converted to it. For instance, a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can lead to the formation of benzofuran carbaldehydes, which can then be further manipulated. organic-chemistry.org The reaction of 1-(benzofuran-2-yl)ethanone with isatin (B1672199) under alkaline conditions to form 2-(benzofuran-2-yl)quinoline-4-carboxylic acid demonstrates the reactivity of the 2-acetyl group for further derivatization. researchgate.net The presence of an acetyl group at the C2-position has been noted as important for the biological activity of some benzofuran derivatives. nih.govnih.gov

Regioselective Installation of the tert-Butyl Moiety on the Benzene Ring of Benzofuran

The regioselective introduction of a tert-butyl group onto the benzene ring of the benzofuran core, specifically at the C5 position, is the final key step. This is typically achieved through Friedel-Crafts alkylation.

The starting material for the benzofuran synthesis can be a phenol (B47542) already bearing the tert-butyl group at the desired position. For example, 4-tert-butylphenol (B1678320) can be used as a precursor. The subsequent cyclization to form the benzofuran ring would then yield a 5-tert-butylbenzofuran. The regioselectivity of the Friedel-Crafts alkylation on the phenol is directed by the hydroxyl group, favoring substitution at the para position.

Alternatively, the tert-butyl group can be introduced onto a pre-formed benzofuran ring. However, controlling the regioselectivity of this electrophilic substitution can be more complex due to the activating nature of the furan (B31954) ring. The substitution pattern is influenced by the electronic properties of the benzofuran system and the reaction conditions. For instance, Friedel-Crafts alkylation of cinnamyl alcohol with phenols using a Re₂O₇ catalyst has been used to prepare substituted phenols that can then undergo oxidative cyclization. nih.gov

Multi-Step Synthetic Sequences for the Assembly of 2-Acetyl-5-tert-butylbenzofuran

The synthesis of 2-acetylbenzofurans is commonly achieved through the condensation of an appropriately substituted salicylaldehyde (B1680747) with chloroacetone (B47974). researchgate.netnih.gov For the specific target of 2-acetyl-5-tert-butylbenzofuran, the synthesis would commence with 4-tert-butylsalicylaldehyde.

A general and widely employed route involves the reaction of a substituted phenol with an α-haloketone. In the case of 2-acetyl-5-tert-butylbenzofuran, the synthesis initiates from 4-tert-butylphenol. The key steps are:

O-Alkylation: The phenolic hydroxyl group of 4-tert-butylphenol is alkylated using chloroacetone in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone. This step forms the intermediate ether, 1-(4-tert-butylphenoxy)propan-2-one.

Cyclization (Perkin-like reaction): The resulting ketone intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This is often promoted by acidic or dehydrating agents. A common method involves refluxing with a base like potassium carbonate in a suitable solvent. researchgate.netnih.gov Another approach utilizes potassium tert-butoxide (t-BuOK) to facilitate the cyclization. researchgate.net

A related synthetic pathway for a derivative, 5-tert-Butyl-2-(4-carboxyphenoxyacetyl)benzofuran, has been explicitly detailed. prepchem.com This synthesis starts from 2-(4-Benzyloxycarbonylphenoxyacetyl)-5-tert-butylbenzofuran, which is treated with hydrobromic acid in acetic acid to yield the final product, demonstrating a functional group transformation on a pre-existing 2-acetyl-5-tert-butylbenzofuran derivative. prepchem.com

Advanced Functionalization and Derivatization of Benzofuran Scaffolds

Once the benzofuran core is established, a variety of advanced organic reactions can be employed to introduce further complexity and functional diversity. These methods include cross-coupling reactions, rearrangements, and selective transformations of existing functional groups.

Intermolecular and Intramolecular Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of benzofurans. acs.orgnih.gov

Sonogashira Coupling: This reaction is a cornerstone for synthesizing substituted benzofurans, typically by coupling a terminal alkyne with an aryl halide. organic-chemistry.orgwikipedia.orgyoutube.com An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov This method involves an initial Sonogashira coupling followed by a cyclization step. nih.gov Copper co-catalysis is often employed, though copper-free methods have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgacs.org Asymmetric versions of the Sonogashira coupling have also been explored for creating chiral centers. nih.gov

Heck Coupling: The Heck reaction provides a route to introduce vinyl groups onto the benzofuran scaffold. For instance, 2-vinylbenzofuran (B8692172) can be synthesized from 2-bromobenzofuran (B1272952) via a Heck reaction. nih.gov Furthermore, intramolecular Heck reactions are a key strategy for constructing the benzofuran ring itself from suitable precursors. acs.orgnih.govresearchgate.net A tandem Heck alkynylation/cyclization sequence, catalyzed by palladium N-heterocyclic carbene (NHC) complexes, offers a time-efficient, copper-free method to access 2-substituted benzofuran derivatives from 2-iodophenol (B132878) and terminal alkynes. acs.orgresearchgate.net

Other Cross-Coupling Reactions:

Suzuki Coupling: This reaction is utilized to form carbon-carbon bonds, such as in the synthesis of 2-aryl benzofurans from halogenated benzofuran precursors and boronic acids. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts have been used for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the activation of robust C-F bonds. beilstein-journals.org

Rhodium-Catalyzed Coupling: Rhodium complexes can catalyze the cross-coupling of benzofurans with aryl Grignard reagents, proceeding via the selective cleavage of the vinylic C(sp²)–O bond. acs.org

Cross-Dehydrogenative Coupling (CDC): This atom-economical method forms C-O bonds directly from C-H and O-H bonds, minimizing pre-functionalization steps. beilstein-journals.org Catalytic aerobic oxidative dimerization of benzofuranones using a Pd(II)-μ-hydroxo complex has also been reported. jst.go.jp

Coupling ReactionCatalyst/ReagentsApplication in Benzofuran SynthesisReference
SonogashiraPd catalyst, Cu(I) cocatalyst, Amine baseSynthesis of 2,3-disubstituted benzofurans from 2-iodophenols and alkynes. nih.gov
Heck (Intramolecular)Pd(OAc)₂, PPh₃, Ag₂CO₃Cyclization to form the benzofuran core. researchgate.net
Heck (Intermolecular)Pd catalystSynthesis of 2-vinylbenzofurans from 2-bromobenzofurans. nih.gov
SuzukiPd catalyst, BaseSynthesis of 2-arylbenzofurans from halobenzofurans. nih.gov
Nickel-CatalyzedNi(cod)₂, PCy₃Coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org
Rhodium-CatalyzedRh complex, Grignard reagentCoupling via C(sp²)–O bond cleavage. acs.org

Rearrangement and Substituent Migration Phenomena in Benzofuran Formation and Modification

Rearrangement reactions offer unique pathways to construct and modify the benzofuran skeleton, often leading to highly substituted and complex structures that are otherwise difficult to access.

Substituent Migration: A notable development is the synthesis of highly substituted benzofurans via a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement of alkynyl sulfoxides with 2,6-disubstituted phenols, which is followed by a substituent migration. rsc.orgrsc.orgresearchgate.netnih.goveurekalert.org This method allows for the preparation of multi-aryl-substituted and even fully substituted benzofurans. rsc.orgrsc.org

Claisen and Meinwald Rearrangements: The Claisen rearrangement of O-allyl phenols is a classic method that, when combined with reactions like ring-closing metathesis, can efficiently produce various benzofurans. researchgate.net A more advanced cascade strategy involves a one-pot sequence of aromatic Claisen rearrangement and Meinwald rearrangement, enabling the divergent synthesis of polysubstituted benzofurans and 2H-chromenes. acs.org

Chalcone (B49325) Rearrangement: A highly selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans has been developed based on the rearrangement and subsequent transformation of 2-hydroxychalcones. nih.gov Depending on the reaction conditions following the initial rearrangement, the intermediate 2,3-dihydrobenzofurans can be selectively converted into either isomer. nih.gov

Benzopyran to Benzofuran Rearrangement: An unusual rearrangement of a benzopyran ring system to a benzofuran derivative has been observed during the synthesis of coumarin-based compounds, offering a novel synthetic route to this scaffold. nih.gov

Rearrangement TypeKey PrecursorsKey TransformationReference
Substituent Migration2,6-disubstituted phenols, Alkynyl sulfoxides rsc.orgrsc.org-sigmatropic rearrangement followed by migration of a substituent to form highly substituted benzofurans. rsc.orgrsc.org
Claisen/Meinwald CascadeAllylic aryl ethers with an epoxideOne-pot synthesis of substituted benzofurans via a cascade of rearrangements and cyclization. acs.org
Chalcone Rearrangement2-HydroxychalconesSelective synthesis of 3-acyl or 3-formyl benzofurans via a rearranged intermediate. nih.gov
Benzopyran to BenzofuranSubstituted benzopyrans (Coumarins)Unusual ring contraction to form a benzofuran skeleton. nih.gov

Selective Functional Group Transformations on Benzofuran Derivatives

The functional groups on the benzofuran scaffold, such as the acetyl group in 2-acetyl-5-tert-butylbenzofuran, can be selectively modified to generate a library of derivatives.

Transformations of the Acetyl Group: The ketone functionality of 2-acetylbenzofuran (B162037) serves as a versatile handle for further chemical elaboration. It can undergo:

Condensation Reactions: Claisen-Schmidt condensation with aldehydes can produce chalcone derivatives. nih.gov

Heterocycle Formation: The acetyl group is a precursor for synthesizing pyrazoline derivatives by reacting the corresponding chalcone with hydrazines. nih.gov It can also be converted into azetidin-2-one (B1220530) derivatives via a Staudinger reaction on the corresponding Schiff base. researchgate.net

C-H Functionalization: Direct functionalization of the benzofuran C-H bonds is a highly efficient strategy for derivatization.

C3-Arylation: Using an 8-aminoquinoline (B160924) directing group, the C3 position of benzofuran-2-carboxamides can be selectively arylated using palladium catalysis. The directing group can then be cleaved and the molecule further diversified in a one-pot, two-step transamidation procedure. mdpi.com

Metal-Free Functionalization: Direct, metal-free C-H functionalization, including azidation, alkoxylation, and hydroxylation, has been described for related furan systems. organic-chemistry.org

Acid-Catalyzed Transformations: The treatment of 2,3-dihydrobenzofuran (B1216630) intermediates with different acids can lead to selective product formation. For example, using p-toluenesulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can selectively yield 3-formylbenzofurans, whereas other acidic or basic conditions yield 3-acylbenzofurans. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Acetyl 5 Tert Butylbenzofuran

Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) System Bearing Acetyl and tert-Butyl Substituents

The reactivity of the benzofuran core in 2-Acetyl-5-tert-butylbenzofuran is dictated by the electronic interplay between the fused benzene (B151609) and furan (B31954) rings, as well as the influence of the acetyl and tert-butyl substituents. The benzofuran system is inherently electron-rich, making it susceptible to electrophilic attack. The position of this attack is directed by the substituents. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Conversely, the tert-butyl group at the 5-position is an electron-donating group through hyperconjugation and induction, which activates the benzene ring.

Electrophilic aromatic substitution on the benzene ring is therefore favored, with the bulky tert-butyl group directing incoming electrophiles primarily to the ortho and para positions relative to itself. However, the steric hindrance imposed by the tert-butyl group can influence the regioselectivity of these reactions.

The nucleophilic character of the benzofuran is centered on the oxygen atom and the π-electron system. The acetyl group, with its electrophilic carbonyl carbon, provides a primary site for nucleophilic attack. Reactions at this site are a cornerstone of the derivatization of this molecule.

Reaction Pathways and Transformational Chemistry of 2-Acetyl-5-tert-butylbenzofuran

The presence of both an acetyl group and a substituted benzofuran core allows for a rich and varied transformational chemistry.

Chemical Transformations Involving the Acetyl Group (e.g., condensation, further derivatization)

The acetyl group is a versatile handle for a variety of chemical transformations. A prominent reaction is the Claisen-Schmidt condensation, where 2-Acetyl-5-tert-butylbenzofuran reacts with aromatic aldehydes in the presence of a base (like aqueous KOH) to form chalcones. researchgate.netijpsr.comjetir.org These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds. The general scheme for this reaction involves the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then attacks the aldehyde.

The resulting chalcones can be further elaborated. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives. Other nitrogen-containing nucleophiles can be used to construct a variety of heterocyclic systems.

Table 1: Examples of Condensation Reactions with 2-Acetyl-5-substituted-furans

Reactant 1 (2-Acetyl-5-R-furan)Reactant 2 (Aldehyde)Product (Chalcone)Reference
2-Acetyl-5-methylfuran (B71968)Various aromatic/heteroaromatic aldehydesSubstituted chalcones researchgate.netijpsr.com
2-Acetyl-5-tert-butylbenzofuranBenzaldehyde (hypothetical)1-(5-tert-butylbenzofuran-2-yl)-3-phenylprop-2-en-1-one-

This table includes data from analogous compounds due to the lack of specific literature for the title compound.

Oxidative and Reductive Reactivity Considerations for the Benzofuran Core and Substituents

The oxidative and reductive transformations of 2-Acetyl-5-tert-butylbenzofuran can target either the benzofuran nucleus or the acetyl substituent.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions can lead to the cleavage of the benzofuran ring. However, under controlled conditions, selective oxidation can be achieved. For instance, the acetyl group's methyl hydrogens are benzylic-like and could potentially be oxidized. Oxidation of alkyl side-chains on aromatic rings with KMnO4 typically results in the formation of a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com

Reduction: The acetyl group is readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.comkhanacademy.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting alcohol can then be used in further synthetic manipulations. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), could also be employed. Catalytic hydrogenation can also be used to reduce the acetyl group and may, under more forcing conditions, lead to the reduction of the furan ring.

Table 2: Potential Oxidative and Reductive Transformations

Starting MaterialReagentPotential ProductReaction TypeReference
2-Acetyl-5-tert-butylbenzofuranKMnO4, heat5-tert-butylbenzofuran-2-carboxylic acidOxidation masterorganicchemistry.com
2-Acetyl-5-tert-butylbenzofuranNaBH4, MeOH1-(5-tert-butylbenzofuran-2-yl)ethanolReduction masterorganicchemistry.comyoutube.com

Annulation and Cyclization Reactions with 2-Acetyl-5-tert-butylbenzofuran as a Precursor

The reactivity of the acetyl group makes 2-Acetyl-5-tert-butylbenzofuran a valuable precursor for annulation and cyclization reactions, leading to the formation of new fused ring systems. The chalcones derived from this compound are particularly useful in this regard.

For example, the reaction of these chalcones with dinucleophiles can lead to the formation of various heterocyclic rings. Research on other substituted benzofurans has shown that substituents at the 5-position, whether electron-donating or halogen, generally allow for high yields in cyclization reactions, suggesting that the 5-tert-butyl group would be compatible with these transformations. nih.gov

Theoretical and Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) for Elucidating Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, reactivity, and reaction mechanisms of organic molecules. While specific DFT studies on 2-Acetyl-5-tert-butylbenzofuran are not prominent in the literature, studies on analogous compounds like 2-acetyl-5-methylfuran provide valuable insights. researchgate.net

DFT calculations can be employed to:

Determine the preferred conformation: By calculating the energies of different rotational isomers (e.g., rotation around the bond connecting the acetyl group to the benzofuran ring).

Analyze the electronic properties: Calculation of molecular orbitals (HOMO and LUMO) can help in understanding the electrophilic and nucleophilic sites of the molecule. The energy gap between HOMO and LUMO provides information about the chemical reactivity.

Model reaction pathways: DFT can be used to calculate the energies of reactants, transition states, and products for various reactions, thereby elucidating the reaction mechanism and predicting the most favorable pathway. For instance, the mechanism of chalcone (B49325) formation can be modeled to understand the energetics of the enolate formation and subsequent condensation.

Predict spectroscopic properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of reaction products. researchgate.netresearchgate.net

For 2-Acetyl-5-tert-butylbenzofuran, DFT studies would be particularly useful in quantifying the electronic effect of the tert-butyl group on the benzofuran ring and the acetyl group's reactivity, as well as in understanding the regioselectivity of electrophilic substitution reactions.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that provide a dynamic, atom-level view of molecular systems. By calculating the forces between atoms and using them to predict their motion over time, MD simulations can elucidate the physical basis of the interactions between a small molecule, such as 2-Acetyl-5-tert-butylbenzofuran, and its biological targets. youtube.com This methodology allows researchers to observe how a compound binds to a protein, the conformational changes that occur in both molecules upon binding, and the stability of the resulting complex. youtube.comresearchgate.net The simulation process typically involves placing the compound and its target protein in a simulated aqueous environment with ions to mimic physiological conditions, and then observing the system's evolution over nanoseconds or longer. youtube.comresearchgate.net

While specific molecular dynamics studies focusing exclusively on 2-Acetyl-5-tert-butylbenzofuran are not extensively documented in publicly available literature, research on closely related benzofuran analogues provides significant insight into the potential interactions of this class of compounds. A notable area of investigation for benzofuran derivatives is their activity as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. nih.govnih.govyoutube.com

Insights from Analogous tert-Butyl-benzofuran Derivatives

A pertinent study employed molecular dynamics simulations to investigate the interactions of three 7-tert-butylbenzofuran derivatives with the enzyme cyclooxygenase-2 (COX-2). Although structurally different from 2-Acetyl-5-tert-butylbenzofuran, these compounds share the core tert-butyl-benzofuran scaffold and offer a valuable model for understanding its interaction dynamics. The study aimed to uncover the molecular basis for the observed differences in selectivity and potency among the analogues.

The simulations revealed that the most selective compound induced greater mobility in specific regions of the COX-2 enzyme, particularly in loops adjacent to the heme group and at the interdomain contact region. This increased flexibility was linked to a more "relaxed" conformation at the entrance of the enzyme's active site channel.

Key interactions between the benzofuran derivatives and specific amino acid residues in the COX-2 active site were identified as crucial for binding and selectivity. These interactions included:

Hydrogen Bonding and Electrostatic Interactions: Residues such as Arg120, Tyr355, Arg513, and His90 were found to form critical hydrogen bonds and electrostatic interactions with the inhibitors.

Hydrophobic Contacts: Interactions with hydrophobic residues like Met113, Pro86, and Val89 were also shown to contribute to binding and selectivity.

The potency of another analogue was attributed to its stronger interaction with the membrane-anchoring region of COX-2, which led to greater mobility of residues within the binding cavity. These findings underscore how subtle changes to the substituents on the benzofuran core can lead to significant differences in molecular interactions and biological activity.

The following table summarizes the key interactional differences observed for the studied 7-tert-butyl-benzofuran analogues with COX-2.

Table 1: Summary of Molecular Dynamics Findings for Benzofuran Analogues with COX-2

FeatureAnalogue 1 (High Selectivity)Analogue 2Analogue 3 (High Potency)
Protein Mobility Increased mobility of heme-binding loops and interdomain contacts.Less significant changes in protein mobility.Increased mobility in the membrane-anchoring region (helices B and D).
Key H-bond/Electrostatic Interactions Strong interactions with Arg120, Tyr355, Arg513, His90.Weaker or different interaction profile.Stronger interaction with the membrane-anchoring region.
Conformational Change Induces a 'partially open' or 'relaxed' conformation at the channel entrance.Less pronounced conformational changes.Larger volume contributes to better interaction with the membrane-anchoring domain.
Inferred Basis of Activity Better selectivity attributed to specific electrostatic interactions and induced conformational changes.Lower selectivity compared to Analogue 1.Higher potency attributed to enhanced interaction with the membrane-anchoring region.

This table is generated based on findings from studies on 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, which serve as analogues for understanding potential interactions of 2-Acetyl-5-tert-butylbenzofuran.

Other computational studies have also highlighted the utility of these methods for the benzofuran class. For instance, research starting with 2-acetylbenzofuran (B162037), the parent structure of the compound of interest, has used molecular docking to predict the binding of its derivatives to other important enzyme targets like PI3K and VEGFR-2, which are involved in cancer pathways. nih.gov These computational approaches are instrumental in the rational design of new, potent, and selective inhibitors based on the benzofuran scaffold. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2 Acetyl 5 Tert Butylbenzofuran Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is the most common NMR technique used to identify the number of unique proton environments and their neighboring atoms. For 2-Acetyl-5-tert-butylbenzofuran, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl group protons, and the tert-butyl group protons. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups, such as the acetyl group and the benzofuran (B130515) oxygen, causing downfield shifts.

Predicted ¹H NMR Data for 2-Acetyl-5-tert-butylbenzofuran

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (furan ring)~7.5s-
H-4 (benzene ring)~7.8d~8.8
H-6 (benzene ring)~7.6dd~8.8, ~2.0
H-7 (benzene ring)~7.9d~2.0
-C(O)CH₃ (acetyl)~2.6s-
-C(CH₃)₃ (tert-butyl)~1.4s-

The singlet for the H-3 proton is characteristic of its isolated position on the furan (B31954) ring. The aromatic protons on the benzene (B151609) ring (H-4, H-6, and H-7) are expected to show a splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The acetyl protons will appear as a sharp singlet, and the nine equivalent protons of the tert-butyl group will also produce a strong singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap.

Predicted ¹³C NMR Data for 2-Acetyl-5-tert-butylbenzofuran

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (acetyl)~189
C-2 (furan ring)~154
C-3 (furan ring)~115
C-3a (bridgehead)~128
C-4 (benzene ring)~125
C-5 (benzene ring)~148
C-6 (benzene ring)~118
C-7 (benzene ring)~112
C-7a (bridgehead)~156
-C(O)CH₃ (acetyl)~26
-C(CH₃)₃ (tert-butyl)~35
-C(CH₃)₃ (tert-butyl)~32

The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The quaternary carbons, such as C-2, C-5, C-7a, and the central carbon of the tert-butyl group, will typically show weaker signals compared to the protonated carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Acetyl-5-tert-butylbenzofuran, COSY would show correlations between the coupled aromatic protons (H-4, H-6, and H-7), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except for the singlets of the acetyl and tert-butyl groups which have no directly attached aromatic protons) to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are separated by two or three bonds. For instance, HMBC would show a correlation between the acetyl protons and the C-2 carbon, as well as the carbonyl carbon. It would also show correlations between the tert-butyl protons and the C-5 carbon, confirming the position of the tert-butyl group.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 2-Acetyl-5-tert-butylbenzofuran (C₁₄H₁₆O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for 2-Acetyl-5-tert-butylbenzofuran

Ion Calculated m/z
[M+H]⁺217.1223
[M+Na]⁺239.1043

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an excellent method for assessing the purity of a sample and identifying any impurities present. researchgate.net In the context of synthesizing 2-Acetyl-5-tert-butylbenzofuran, GC-MS would be used to monitor the reaction progress and to ensure the final product is free from starting materials or by-products. The mass spectrometer provides the mass spectrum of the compound as it elutes from the GC column, allowing for its identification. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key expected fragments for 2-Acetyl-5-tert-butylbenzofuran would include the loss of a methyl group (M-15) from the acetyl or tert-butyl group, and the loss of the acetyl group (M-43).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For 2-Acetyl-5-tert-butylbenzofuran, the IR spectrum provides definitive evidence for its key structural components: the benzofuran ring system, the acetyl group, and the tert-butyl group.

The analysis of the spectrum focuses on characteristic absorption bands corresponding to specific vibrational modes (stretching and bending) of the bonds within the molecule. The carbonyl (C=O) group of the acetyl moiety is one of the most readily identifiable features, typically exhibiting a strong, sharp absorption peak. libretexts.orgpressbooks.pubopenstax.org The precise position of this peak can be influenced by conjugation with the aromatic benzofuran ring. libretexts.org

The presence of the aromatic system is confirmed by several bands. The C-H stretching vibrations of the aromatic ring protons typically appear at wavenumbers just above 3000 cm⁻¹. pressbooks.pub In-plane and out-of-plane C-H bending vibrations, along with C=C stretching vibrations of the benzene and furan rings, provide further confirmation and can offer clues about the substitution pattern. pressbooks.pub The ether linkage (C-O-C) within the benzofuran ring also has a characteristic stretching vibration.

The tert-butyl group, an aliphatic moiety, is identified by its characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the tert-butyl substituent are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for 2-Acetyl-5-tert-butylbenzofuran

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3100-3000 C-H Stretch Aromatic (Benzofuran Ring)
~2960-2870 C-H Stretch Aliphatic (tert-Butyl Group)
~1680-1660 C=O Stretch Acetyl Ketone (conjugated) libretexts.orglibretexts.org
~1600-1450 C=C Stretch Aromatic (Benzofuran Ring)
~1250-1050 C-O-C Stretch Benzofuran Ether

Note: The values in this table are approximate and based on typical ranges for the specified functional groups.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 2-Acetyl-5-tert-butylbenzofuran, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. The analysis would reveal the planarity of the benzofuran ring system and the orientation of the acetyl and tert-butyl substituents relative to the ring. Of particular interest would be the torsion angle between the plane of the acetyl group and the benzofuran ring, which provides insight into the degree of electronic conjugation.

Table 2: Hypothetical Crystallographic Data for 2-Acetyl-5-tert-butylbenzofuran

Parameter Hypothetical Value Description
Chemical Formula C₁₄H₁₆O₂ The elemental composition of the molecule.
Formula Weight 216.28 g/mol The molar mass of the compound.
Crystal System Monoclinic A common crystal system for organic molecules. researchgate.netnih.gov
Space Group P2₁/c A frequently observed space group for centrosymmetric structures. researchgate.net
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95° The dimensions of the basic repeating unit of the crystal.
Volume 1207 ų The volume of the unit cell.
Z 4 The number of molecules in the unit cell.

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation of 2-Acetyl-5-tert-butylbenzofuran from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. For a compound like 2-Acetyl-5-tert-butylbenzofuran, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥99.0% are often achievable and can be verified by this method. avantorsciences.com

Thin-Layer Chromatography (TLC) is a simpler, faster, and more qualitative chromatographic method, often used to monitor the progress of a chemical reaction or for a quick assessment of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable solvent system (mobile phase), which moves up the plate by capillary action. Due to its moderate polarity, 2-Acetyl-5-tert-butylbenzofuran would be expected to have an intermediate retention factor (Rf) value. The presence of multiple spots would indicate impurities.

Table 3: Exemplary Chromatographic Conditions for Purity Assessment

Technique Stationary Phase Mobile Phase (example) Detection Method Expected Result for Pure Sample
HPLC C18-bonded silica Acetonitrile/Water gradient UV-Vis Detector (at λmax) A single major peak with a specific retention time.

These analytical methods, when used in combination, provide a comprehensive characterization of 2-Acetyl-5-tert-butylbenzofuran, confirming its identity, structure, and purity.

Advanced Applications and Future Research Trajectories of 2 Acetyl 5 Tert Butylbenzofuran Derivatives

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The strategic placement of the acetyl and tert-butyl groups makes 2-Acetyl-5-tert-butylbenzofuran a highly valuable starting block for constructing molecules of greater complexity. Its inherent reactivity and structural features are leveraged in the synthesis of both novel heterocyclic frameworks and analogues of biologically active natural products.

The 2-acetylbenzofuran (B162037) moiety is an excellent precursor for building fused heterocyclic systems. The acetyl group's ketone functionality and adjacent alpha-protons provide multiple reaction sites for cyclization and condensation reactions. This allows for the annulation of additional rings onto the benzofuran (B130515) core, leading to complex polycyclic aromatic and heteroaromatic structures. For instance, derivatives of 2-acetylbenzofuran can undergo reactions to form pyrimidines, pyridines, or other heterocyclic rings by reacting the acetyl group with appropriate binucleophilic reagents. The tert-butyl group, while sterically hindering, can direct the regioselectivity of these reactions and enhance the solubility of the resulting complex molecules in organic solvents, which is a significant advantage for their synthesis and purification. Naphthofuran derivatives, which represent a class of fused systems, have wide applications in organic materials, and benzofuran precursors are key to their synthesis. researchgate.net

Precursor ScaffoldReagent TypeResulting Fused System (Example)
2-Acetylbenzofuran DerivativeHydrazine (B178648) DerivativesPyrazolo[3,4-b]benzofuran
2-Acetylbenzofuran DerivativeGuanidineAminopyrimido[5,4-b]benzofuran
2-Acetylbenzofuran DerivativeMalononitrilePyrano[2,3-b]benzofuran

This table illustrates potential synthetic pathways from 2-acetylbenzofuran derivatives to create complex fused heterocyclic systems.

Many natural products contain a benzofuran core, and their biological activities are a major driver of synthetic efforts. researchgate.net The strategy of Diversity-Oriented Synthesis (DOS) utilizes versatile building blocks to rapidly generate libraries of compounds with diverse structures for biological screening. mdpi.com 2-Acetyl-5-tert-butylbenzofuran is an ideal starting material for creating analogues of natural products like coumarins, flavones, or aurones that feature a benzofuran or bioisosteric core. mdpi.com The acetyl group can be transformed through various reactions (e.g., aldol (B89426) condensation, Claisen-Schmidt condensation) to build the necessary side chains or fused rings characteristic of these natural product classes. The tert-butyl substituent creates a unique analogue not found in nature, allowing for the exploration of structure-activity relationships (SAR) and potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties compared to the original natural product.

Natural Product ClassKey Synthetic Transformation from Acetyl GroupRole of tert-Butyl Group
Chalcone (B49325) AnaloguesAldol Condensation with an AldehydeModulates lipophilicity and receptor binding.
Flavone/Quinolone AnaloguesCyclization following condensation reactionsEnhances solubility and influences metabolic stability. mdpi.com
Coumarin AnaloguesPerkin or related condensation reactionsProvides a sterically bulky substituent for SAR studies.

This table outlines the synthesis of natural product analogues starting from a 2-acetylbenzofuran scaffold.

Exploration in Materials Science and Advanced Functional Materials

The conjugated electronic system of the benzofuran ring, extended by the acetyl group, gives these molecules interesting photophysical properties. These properties can be fine-tuned by derivatization, making them attractive candidates for use in advanced functional materials, from electronic components to specialized dyes.

Benzofuran derivatives are recognized for their potential applications in organic materials. researchgate.net The π-conjugated system of 2-Acetyl-5-tert-butylbenzofuran makes it a building block for organic semiconductors. The electronic properties can be tuned by modifying the acetyl group or by polymerization. For example, the acetyl group can be used to extend the conjugation length through reactions like the Wittig reaction, which can lower the HOMO-LUMO gap and shift absorption and emission to longer wavelengths. This is a key principle in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl group plays a crucial role by preventing close packing (π-stacking) in the solid state, which can improve the material's processability and film-forming characteristics, while also enhancing solubility in common organic solvents used for device fabrication. Furthermore, benzofuran derivatives have been studied for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronic devices like optical switches and frequency converters. nih.gov

The benzofuran core is an effective fluorophore. The spectral properties of benzofuran derivatives can be systematically modulated by attaching electron-donating and electron-withdrawing substituents. nih.gov The 2-acetyl group acts as an electron-withdrawing group, and its chemical reactivity allows for the easy attachment of other functional groups to create a wide range of dyes and fluorescent probes. For instance, condensation of the acetyl group can create larger conjugated systems like styryl dyes, significantly shifting the fluorescence to the visible or even near-infrared region. researchgate.net These molecules can function as fluorescent probes for various applications, including bioimaging. nih.govbiosynth.com The tert-butyl group can enhance the quantum yield of fluorescence by reducing aggregation-caused quenching and can improve the photostability of the dye.

Probe ComponentFunctionExample from 2-Acetyl-5-tert-butylbenzofuran
Fluorophore Emits light upon excitationThe core benzofuran ring system
Modulating Group Tunes spectral propertiesThe 2-acetyl group and 5-tert-butyl group
Reactive Handle Site for conjugation to other moleculesThe ketone of the acetyl group
Resulting Dye Type Potential applicationStyryl dyes, solvatochromic dyes, fluorescent labels researchgate.net

This table breaks down the components of a fluorescent probe based on the 2-Acetyl-5-tert-butylbenzofuran structure.

Contributions to Chemical Biology and Mechanistic Probes

The ability to create fluorescent derivatives of 2-Acetyl-5-tert-butylbenzofuran positions it as a valuable tool in chemical biology. These probes can be designed to visualize, track, or quantify biological molecules and processes within living systems.

The development of fluorescent probes for bioimaging is a major goal of chemical biology. nih.gov A probe based on the 2-Acetyl-5-tert-butylbenzofuran scaffold could be designed for specific applications, such as protein labeling. nih.gov The acetyl group provides a convenient point of attachment for a linker or a reactive group that can covalently bind to a biological target, such as a specific amino acid residue on a protein. For example, it could be converted to a hydrazide to react with aldehydes on a protein, or to an alpha-haloketone to react with cysteine residues. nih.gov Once conjugated, the benzofuran fluorophore allows for the visualization of the target molecule within a cell using fluorescence microscopy. researchgate.net The tert-butyl group can be advantageous in this context by increasing the probe's affinity for hydrophobic pockets in proteins and improving its membrane permeability, allowing it to enter cells more easily. The rational design of such probes, sometimes aided by computational calculations, allows for the creation of tools that can report on specific events, such as changes in the local environment or the presence of a particular analyte. nih.govnih.gov

Development of Molecular Probes for Biological Target Identification and Pathway Elucidation

The precise identification of biological targets and the detailed mapping of cellular pathways are fundamental to understanding disease mechanisms and developing next-generation therapeutics. Derivatives of the benzofuran core are being increasingly explored for the creation of molecular probes designed for these purposes. These chemical tools are engineered to interact specifically with biological macromolecules, enabling their detection, localization, and functional characterization within complex biological systems.

One of the primary strategies involves designing benzofuran derivatives that can act as activity-based protein profiling (ABPP) probes. frontiersin.org ABPP utilizes small-molecule probes to directly assess the functional state of large enzyme families in native biological systems. frontiersin.org A benzofuran-based probe could be designed with a reactive group (a "warhead") that covalently binds to the active site of a target enzyme, and a reporter tag (like a fluorophore or a biotin (B1667282) handle) for subsequent detection and identification. This approach allows for the profiling of enzyme activity in health versus disease, or for identifying the off-targets of a particular drug.

Furthermore, benzofuran scaffolds are being incorporated into inhibitors for specific enzymes, which can then be used as probes. For instance, novel benzofuran-based compounds have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease research. nih.gov By modifying these inhibitors to include a fluorescent tag, they can be transformed into molecular probes to visualize the distribution and activity of AChE in neuronal tissues. Similarly, the development of inhibitors for bromodomains, such as BRD9, which are involved in chromatin remodeling and gene expression, highlights the potential for creating benzofuran-based probes to investigate epigenetic mechanisms. mdpi.com The design process for such probes often leverages structural information and molecular modeling to ensure high affinity and selectivity for the intended biological target. nih.govmdpi.com

Design of Chemical Tools for Investigating Enzyme-Substrate Interactions and Receptor Binding

Beyond target identification, derivatives of 2-Acetyl-5-tert-butylbenzofuran are valuable as chemical tools for the detailed investigation of molecular recognition events, such as enzyme-substrate and ligand-receptor binding. These tools are crucial for validating drug targets, understanding mechanisms of resistance, and guiding the rational design of more effective therapeutic agents.

The benzofuran nucleus can be systematically modified to probe the structure-activity relationships (SAR) of enzyme inhibitors. By synthesizing a library of analogues with variations at the acetyl and tert-butyl positions, as well as on the benzofuran ring itself, researchers can map the key interaction points within an enzyme's active site. For example, benzofuran-based molecules have been developed as highly potent and selective inhibitors of enzymes crucial in disease, such as protein tyrosine phosphatase B (mPTPB) in Mycobacterium tuberculosis and phosphoinositide 3-kinase (PI3K) in cancer. nih.govnih.gov Molecular docking studies on these compounds reveal specific binding modes and interactions that are essential for their inhibitory activity, providing a blueprint for future drug design. nih.govnih.gov

The table below summarizes selected examples of benzofuran derivatives designed as enzyme inhibitors, showcasing their specificity and potency.

Compound ClassTarget EnzymeReported Potency (IC₅₀)Reference
Benzofuran-based compoundsAcetylcholinesterase (AChE)0.058 µM nih.gov
Benzofuran salicylic (B10762653) acid scaffoldM. tuberculosis PTPB (mPTPB)38 nM nih.gov
Benzofuran-pyrazole carboxamidesPI3Kα2.21 nM nih.gov
Benzofuran-pyrazole carboxamidesVEGFR-268 nM nih.gov
Benzofuran-triazole hybridsN-myristoyltransferaseModerate to satisfactory researchgate.net

Furthermore, benzofuran derivatives can be employed in specialized binding assays to screen for modulators of protein-protein interactions. For example, assays designed to measure the interaction between glucokinase (GLK) and glucokinase regulatory protein (GLKRP), a key regulatory step in glucose homeostasis, can be used to test libraries of synthetic compounds, including benzofuran derivatives, for their ability to enhance or disrupt this interaction. google.com Such chemical tools are invaluable for dissecting complex biological regulatory networks.

Emerging Research Directions and Translational Potential

The versatility of the 2-Acetyl-5-tert-butylbenzofuran scaffold extends into several emerging areas of research, from computational drug design to sustainable chemistry and advanced materials. These new directions promise to accelerate the translation of benzofuran-based discoveries into practical applications.

Chemoinformatic and Machine Learning Approaches for Benzofuran Design

The integration of chemoinformatics and machine learning (ML) is revolutionizing the design of novel bioactive molecules. nih.govresearchgate.net These computational approaches are being applied to benzofuran derivatives to predict their biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and to design new compounds with optimized characteristics. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. By analyzing a dataset of known benzofuran derivatives and their measured biological activities, 3D-QSAR models can identify the key structural features that correlate with potency. nih.govnih.gov This information is then used to virtually screen new, untested benzofuran structures or to guide the synthesis of next-generation compounds with enhanced activity. nih.gov For example, 3D-QSAR analysis of benzofuran-based AChE inhibitors has revealed the importance of the alkyl group at specific positions for activity, providing a clear path for optimization. nih.gov

Machine learning algorithms, such as Random Forest and Support Vector Machines, are being used to build predictive models from large chemical datasets. nih.gov These models can classify compounds as active or inactive against a particular target or predict specific property values. researchgate.netnih.gov For a scaffold like benzofuran, an ML model could be trained on a library of derivatives tested against a panel of kinases, and then used to predict the activity of new, unsynthesized benzofurans, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with drug discovery.

Green Chemistry Approaches in Benzofuran Synthesis

The synthesis of benzofuran derivatives is increasingly benefiting from the principles of green chemistry, which aim to make chemical processes more environmentally benign, efficient, and sustainable. researchgate.net Researchers have developed numerous innovative methods for constructing the benzofuran ring that reduce waste, avoid hazardous solvents and reagents, and lower energy consumption.

One significant advancement is the use of water as a reaction medium, which is cheap, non-toxic, and non-flammable. arabjchem.org Green and convenient syntheses of 2-aroylbenzofurans have been achieved in aqueous media using phase-transfer catalysts. arabjchem.org Other eco-friendly solvent systems, such as deep eutectic solvents (DES), have also been successfully employed for the one-pot synthesis of benzofuran derivatives. nih.govacs.org

Energy-efficient techniques like microwave irradiation and ultrasound assistance are also gaining prominence. nih.govnih.gov These methods can dramatically shorten reaction times and improve yields compared to conventional heating. nih.gov For example, the synthesis of benzofuran-oxadiazole derivatives under microwave irradiation was completed in just 60 seconds with yields up to 94%, a significant improvement over conventional methods. nih.gov Furthermore, the use of visible-light-mediated catalysis represents a cutting-edge, sustainable approach to forging benzofuran rings. nih.gov

The table below highlights several green chemistry strategies applied to the synthesis of benzofuran derivatives.

Green Chemistry ApproachKey FeaturesExample ReactionReference
Aqueous Media SynthesisUse of water as a safe and environmentally benign solvent.Rap-Stoermer type reaction to form 2-aroylbenzofurans. arabjchem.org
Deep Eutectic Solvents (DES)Eco-friendly, biodegradable, and recyclable solvent systems.One-pot synthesis using a choline (B1196258) chloride-ethylene glycol solvent. nih.govacs.org
Ultrasound-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Synthesis of benzofuran appended oxadiazoles (B1248032) at 40 °C in 30 min. nih.gov
Microwave-Assisted SynthesisExtremely rapid reactions (seconds to minutes), high yields.Synthesis of benzofuran–oxadiazole derivatives with up to 94% yield. nih.gov
Visible-Light-Mediated CatalysisUses light as a renewable energy source, mild reaction conditions.Synthesis from disulfides and enynes. nih.gov
Metal-Free CatalysisAvoids use of potentially toxic and expensive transition metals.Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. mdpi.com

Supramolecular Assembly and Self-Organizing Systems Based on Benzofuran Motifs

Supramolecular chemistry, which studies the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures, represents a frontier for advanced materials. nih.govrsc.org The planar, aromatic structure of the benzofuran ring makes it an attractive building block, or motif, for designing molecules that can self-assemble into functional supramolecular systems.

While direct research on the self-assembly of 2-Acetyl-5-tert-butylbenzofuran itself is nascent, the principles of supramolecular design suggest its potential. The benzofuran core can be incorporated into larger, more complex molecules, such as dendrons or other specifically designed building blocks, to direct their assembly. rsc.org The π-electron system of the benzofuran ring can participate in π-π stacking interactions, which are a key driving force in the formation of many supramolecular architectures, including liquid crystals, gels, and nanomaterials.

The concept of self-sorting, where a mixture of different components selectively assembles into a specific, thermodynamically favored structure, is a powerful tool in creating complex supramolecular architectures. nih.govcapes.gov.br A benzofuran derivative could be functionalized with specific recognition sites (e.g., hydrogen bond donors/acceptors or metal-coordinating ligands) to act as a component in a multi-component self-sorting system. capes.gov.br This could lead to the programmed assembly of novel nanostructures with tailored electronic, optical, or biological properties. The future may see benzofuran-containing molecules that self-assemble into nanowires for organic electronics or into vesicles for targeted drug delivery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetyl-5-tert-butylbenzofuran, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation to introduce the acetyl group, followed by alkylation or tert-butyl group incorporation using tert-butyl halides or Grignard reagents . Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for acylation steps to minimize side reactions .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve tert-butyl group stability during alkylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of 2-Acetyl-5-tert-butylbenzofuran?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tert-butyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.15) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .

Q. How do substituents like the tert-butyl group affect the chemical properties of benzofuran derivatives?

  • Methodological Answer :

  • Steric effects : The tert-butyl group reduces metabolic degradation by shielding reactive sites, enhancing pharmacokinetic stability .
  • Electronic effects : Electron-donating tert-butyl groups increase electron density on the benzofuran core, influencing reactivity in electrophilic substitutions .
  • Solubility : Hydrophobic tert-butyl groups reduce aqueous solubility, necessitating formulation studies for in vivo applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Acetyl-5-tert-butylbenzofuran across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., MTT for viability, caspase-3 for apoptosis) .
  • Dose-response analysis : Establish EC₅₀/IC₅₀ values across studies to identify potency thresholds .

Q. What strategies optimize regioselectivity in the acetylation of benzofuran derivatives?

  • Methodological Answer :

  • Directing groups : Install electron-withdrawing groups (e.g., nitro) at the 5-position to guide acetylation to the 2-position .
  • Computational modeling : Density Functional Theory (DFT) predicts reactive sites based on electron density maps .
  • Low-temperature reactions : Slow kinetics at 0–5°C favor selective acetylation .

Q. What methodologies are used to study the interaction of 2-Acetyl-5-tert-butylbenzofuran with metabolic enzymes?

  • Methodological Answer :

  • Cytochrome P450 (CYP) inhibition assays : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4), quantifying metabolites via LC-MS .
  • Molecular docking : Simulate binding poses with CYP isoforms using AutoDock Vina to predict inhibition .
  • Metabolite profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS in hepatocyte models .

Q. How can computational methods predict the metabolic pathways of 2-Acetyl-5-tert-butylbenzofuran?

  • Methodological Answer :

  • ADMET prediction : Software like Schrödinger’s QikProp estimates bioavailability and metabolic sites .
  • In silico metabolism : Use BioTransformer 3.0 to simulate oxidation, glucuronidation, and sulfation pathways .
  • Validation : Cross-reference predictions with in vitro microsomal assays .

Q. What experimental designs address cytotoxicity discrepancies in different cell lines?

  • Methodological Answer :

  • Isogenic cell panels : Test across cell lines with matched genetic backgrounds (e.g., NCI-60 panel) .
  • Microenvironment control : Standardize culture media, oxygen levels, and serum concentrations .
  • Mechanistic studies : Combine RNA-seq and proteomics to identify cell-specific pathways affected by the compound .

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